Dimethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate
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Overview
Description
Dimethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C₁₀H₁₆O₄ It is a cyclopropane derivative characterized by the presence of two ester groups and a prop-1-en-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dimethyl malonate with an appropriate alkene in the presence of a catalyst, such as a rhodium or copper complex. The reaction conditions often include the use of a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of high-throughput reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized cyclopropane derivatives.
Scientific Research Applications
Dimethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. The ester groups and cyclopropane ring play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1,1-cyclopropanedicarboxylate
- 1,1-Dimethyl-2-(2-methyl-1-propenyl)cyclopropane
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness
Dimethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate is unique due to its specific substitution pattern and the presence of both ester groups and a prop-1-en-2-yl group. This combination of features imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
61111-65-7 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
dimethyl 2-prop-1-en-2-ylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H14O4/c1-6(2)7-5-10(7,8(11)13-3)9(12)14-4/h7H,1,5H2,2-4H3 |
InChI Key |
FRDKVQDGRPJAMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC1(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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